molecular formula C8H7NO2S B13944390 4-Methyl-5-(thien-2-yl)isoxazol-3-ol CAS No. 166180-40-1

4-Methyl-5-(thien-2-yl)isoxazol-3-ol

Cat. No.: B13944390
CAS No.: 166180-40-1
M. Wt: 181.21 g/mol
InChI Key: FVIZIUFRALPAKP-UHFFFAOYSA-N
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Description

4-Methyl-5-(thien-2-yl)isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(thien-2-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for efficient and scalable production, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(thien-2-yl)isoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-Methyl-5-(thien-2-yl)isoxazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-5-(thien-2-yl)isoxazol-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-5-(thien-2-yl)isoxazol-3-ol include other isoxazole derivatives such as:

  • 3,5-Dimethylisoxazole
  • 4-Phenylisoxazole
  • 5-Methylisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

166180-40-1

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

4-methyl-5-thiophen-2-yl-1,2-oxazol-3-one

InChI

InChI=1S/C8H7NO2S/c1-5-7(11-9-8(5)10)6-3-2-4-12-6/h2-4H,1H3,(H,9,10)

InChI Key

FVIZIUFRALPAKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ONC1=O)C2=CC=CS2

Origin of Product

United States

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